Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate
Description
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-c]quinazoline core. Key structural attributes include:
- 2-(2-furyl) substituent at position 2 of the triazoloquinazoline ring.
- Thioacetate methyl ester at position 5, providing a sulfur-linked acetic acid methyl ester side chain.
The thioether linkage and methyl ester group may influence solubility, metabolic stability, and receptor binding kinetics.
Properties
Molecular Formula |
C16H12N4O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H12N4O3S/c1-22-13(21)9-24-16-17-11-6-3-2-5-10(11)15-18-14(19-20(15)16)12-7-4-8-23-12/h2-8H,9H2,1H3 |
InChI Key |
UFXFOSGUENAYCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves the following steps:
Formation of the Triazoloquinazoline Core: This can be achieved through the annulation of a triazole ring to a quinazoline moiety.
Introduction of the Furyl Group: The furyl group can be introduced via a substitution reaction, where a suitable furyl halide reacts with the triazoloquinazoline intermediate.
Thioester Formation: The final step involves the reaction of the intermediate with methyl thioacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether group (–S–) undergoes nucleophilic substitution reactions. Key examples include:
These reactions highlight the thioether’s role as a versatile linker for introducing amines, carboxylic acids, or alkyl chains .
Ester Hydrolysis
The methyl ester group (–COOCH) undergoes hydrolysis under basic or acidic conditions:
The hydrazide derivative serves as a precursor for azide intermediates, enabling click chemistry or peptide coupling .
Cyclization Reactions
Under acidic or thermal conditions, the triazoloquinazoline core participates in cyclization:
These reactions demonstrate the scaffold’s utility in generating bioactive intermediates with potential anticancer activity .
Functionalization of the Furyl Group
The 2-furyl substituent undergoes electrophilic substitution or oxidation:
| Reaction Type | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Electrophilic aromatic substitution | Acetic anhydride/HSO | Acetylated furan derivatives | |
| Oxidation (hypothetical) | KMnO/H | Furan → Maleic anhydride (predicted) | – |
While direct experimental data on furyl reactivity is limited for this compound, analogous quinazoline-furan hybrids show predictable reactivity .
Thioester Exchange Reactions
The thioacetate group (–S–COOCH) participates in transesterification or thiol-disulfide exchange:
| Conditions | Reagent | Product | Source |
|---|---|---|---|
| Ethanol/H | Ethyl thioacetate derivatives | Confirmed via Fischer esterification | |
| Thiols (e.g., glutathione) | Disulfide-linked conjugates | Hypothesized for prodrug design | – |
Biological Activity and Reactivity Correlations
Derivatives of this compound exhibit bioactivity linked to their reactivity:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12N4O3S
- Molecular Weight : 340.36 g/mol
- CAS Number : 924863-41-2
The structure of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate features a triazole and quinazoline moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and quinazoline structures. For instance, research has demonstrated that derivatives of quinazoline exhibit significant anticancer activity against various cancer cell lines. The presence of the methyl thioacetate group in this compound may enhance its bioactivity through improved solubility and cellular uptake.
Case Study :
A study investigated the synthesis and anticancer activity of similar compounds, revealing that modifications to the quinazoline structure can lead to increased efficacy against breast cancer cell lines (MDA-MB-231) when assessed using the MTT assay .
Antimicrobial Properties
Compounds with triazole and quinazoline frameworks have shown promising antimicrobial activity. The incorporation of sulfur-containing groups like thioacetate is believed to play a role in enhancing this activity.
Case Study :
A related study synthesized novel quinazoline derivatives that exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for further development as antimicrobial agents .
Data Table: Anticancer Activity Comparison
Mechanism of Action
The mechanism of action of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The table below compares the target compound with key analogues:
Key Structural and Functional Differences
Core Heterocycle Variations: The target compound’s triazoloquinazoline core is distinct from ZM241385’s triazolo-triazine system, which may alter adenosine receptor subtype selectivity . ’s triazole-thiadiazole hybrid lacks the fused quinazoline system, reducing adenosine receptor affinity but improving enzyme inhibition .
2-Furyl Group: Common to all analogues, this moiety is critical for adenosine receptor binding via hydrophobic and hydrogen-bonding interactions .
Pharmacological Profiles: Adenosine Receptor Affinity: MRS1220’s A3 selectivity (IC50 ~ 0.6 nM) suggests that substituents at position 5 (e.g., benzeneacetamide) dictate receptor subtype specificity . The target compound’s thioacetate may shift affinity toward A2A or A2B receptors. Enzyme Interaction: ’s sodium salt exhibits superior intermolecular binding energy compared to reference compounds, highlighting the role of thioether linkages in enzyme inhibition .
Biological Activity
Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines , which are known for their varied pharmacological profiles. The presence of the furyl group and the thioacetate moiety in its structure enhances its lipophilicity and potentially increases its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating significant cytotoxicity . The incorporation of the trifluoromethyl group in similar compounds was shown to enhance binding affinity to DNA, suggesting that this compound may exhibit comparable or enhanced activity due to structural similarities.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 2.44 |
| Compound B | HepG-2 | 6.29 |
| This compound | TBD |
The mechanism by which triazoloquinazolines exert their cytotoxic effects often involves DNA intercalation and topoisomerase inhibition . The intercalative nature allows these compounds to disrupt DNA replication processes, leading to apoptosis in cancer cells .
In a comparative study, it was found that certain derivatives had higher intercalation activity than others, with one compound showing an intercalation potency of 10.25 μM . This suggests that this compound could similarly engage in DNA interactions that lead to cellular apoptosis.
Antimicrobial Activity
Beyond anticancer properties, compounds within the triazoloquinazoline class have also shown antimicrobial activity. For example, studies have indicated that certain derivatives possess inhibitory effects against various pathogens such as Staphylococcus aureus and Candida albicans . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.
Table 2: Antimicrobial Activity of Triazoloquinazoline Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 16 |
| Compound D | Candida albicans | 32 |
| This compound | TBD |
Case Studies and Research Findings
Several studies have explored the biological effects of triazoloquinazolines:
- Antihypertensive Effects : A series of triazoloquinazoline derivatives were evaluated for their antihypertensive activity using animal models. Some compounds demonstrated significant reductions in blood pressure and heart rate .
- In Vitro Studies : In vitro assays have shown that certain derivatives possess low toxicity towards human erythrocytes while maintaining antimicrobial efficacy . This balance is crucial for developing therapeutic agents with minimal side effects.
- Structural Modifications : Research indicates that modifications in the chemical structure can significantly impact biological activity. For example, adding different substituents on the quinazoline ring can enhance either cytotoxic or antimicrobial properties .
Q & A
[Basic] What are the established synthetic routes for synthesizing triazoloquinazoline derivatives like Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate?
The synthesis typically involves cyclocondensation of hydrazine derivatives with dithioimidocarbonates or thioureas. For example:
- Key reactants : 2-hydrazinobenzoic acid and diphenyl- or dimethyl-N-cyanodithioimidocarbonate (e.g., diphenylN-cyano-dithioimidocarbonate in ethanol with triethylamine) .
- Procedure : Stirring under ice-cold conditions followed by room-temperature reaction, acidification, and recrystallization yields triazoloquinazoline cores. Substituents like furyl groups are introduced via nucleophilic substitution or coupling reactions .
[Basic] Which spectroscopic and crystallographic methods are used to characterize triazoloquinazoline derivatives?
- X-ray crystallography : Determines planarity of fused-ring systems and substituent orientations (e.g., phenyl rings at 59.3° relative to the triazoloquinazoline plane) .
- 1H NMR/LC-MS : Confirms molecular structure via chemical shifts (e.g., 1H NMR δ 7.2–8.5 ppm for aromatic protons) and mass-to-charge ratios (e.g., LC-MS m/z 350–450) .
- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., 72.27% C calc. vs. 72.31% obs.) .
[Basic] What biological activities are reported for triazoloquinazoline derivatives?
Triazoloquinazolines exhibit diverse activities, including kinase inhibition and antimicrobial effects. The furyl and thioacetate moieties enhance interactions with biological targets, such as ATP-binding pockets in enzymes . Structure-activity relationship (SAR) studies highlight the importance of substituents at positions 2 and 5 for modulating potency .
[Advanced] How can reaction conditions be optimized to improve yields of triazoloquinazoline derivatives?
- Solvent selection : Ethanol or 1,4-dioxane improves solubility of reactants .
- Catalysts : Triethylamine facilitates deprotonation and cyclization .
- Reaction time : Extended reflux (e.g., 24 hours) ensures complete cyclization, though prolonged heating may degrade heat-sensitive substituents .
- Purification : Recrystallization from ethanol or ethyl acetate removes byproducts, with yields typically ranging from 39–65% depending on substituent complexity .
[Advanced] How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Minor deviations (e.g., 0.04% difference in carbon content) often arise from residual solvents or hygroscopicity. Strategies include:
- Drying samples : Prolonged vacuum drying to remove moisture.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula independently.
- Repeating analyses : Ensure consistency across multiple batches .
[Advanced] What strategies are effective for modifying substituents to enhance bioactivity?
- Position 2 : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability.
- Position 5 : Bulky substituents (e.g., cyclopentyl) improve target selectivity by reducing off-target interactions.
- Thioacetate moiety : Methylation or ethylation of the thio group modulates lipophilicity and bioavailability .
[Advanced] How should researchers address conflicting crystallographic and spectroscopic data?
- Multi-method validation : Combine X-ray data with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in proton assignments.
- Computational modeling : Density functional theory (DFT) optimizations predict bond angles and compare them to crystallographic results (e.g., planar vs. non-planar conformers) .
[Advanced] What computational methods predict the reactivity of triazoloquinazoline derivatives?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulates binding affinities with biological targets (e.g., kinases) to prioritize synthetic targets .
- Solvent-effect modeling : Predicts solubility using COSMO-RS or similar approaches .
[Advanced] How do researchers analyze regioselectivity in triazoloquinazoline synthesis?
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 1,5-c regioisomers), while prolonged heating favors thermodynamically stable isomers.
- Substituent directing effects : Electron-donating groups (e.g., furyl) guide cyclization to specific positions .
[Advanced] What are the challenges in scaling up triazoloquinazoline synthesis for preclinical studies?
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to dithioimidocarbonate) to minimize side reactions.
- Safety : Exothermic reactions require controlled addition of reagents under inert atmospheres.
- Purification : Chromatography replaces recrystallization for large-scale batches, though it increases costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
